molecular formula C6H4BrN3O B11887616 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11887616
M. Wt: 214.02 g/mol
InChI Key: HFNBSANRSWFYIB-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a brominated heterocyclic building block designed for advanced pharmaceutical and organic materials research. As a fused bicyclic scaffold, it combines a pyrazole ring with a pyridine ring, a structure recognized for its prevalence in biologically active compounds . The bromine atom at the 4-position and the hydroxyl group at the 3-position provide two distinct vectors for selective functionalization, enabling efficient parallel synthesis and hit-to-lead optimization campaigns in Fragment-Based Drug Discovery (FBDD) . This compound is of significant value in medicinal chemistry for the development of novel kinase inhibitors and other therapeutic agents. Pyrazolopyridine cores are known to mimic purine bases, allowing them to interact effectively with enzyme active sites . The specific research applications and mechanism of action for this exact analog are areas of active investigation. Researchers are exploring its potential as a key intermediate in constructing more complex molecules for probing biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

4-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11)

InChI Key

HFNBSANRSWFYIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NNC2=O)Br

Origin of Product

United States

Mechanistic Investigations and Chemical Transformations of 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol

Elucidation of Reaction Mechanisms in Core Formation and Functionalization

One common strategy for the synthesis of related 1H-pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The mechanism is debated but involves the two nucleophilic centers of the aminopyrazole reacting with the two electrophilic carbonyl carbons of the dicarbonyl compound. If the dicarbonyl is asymmetrical, this can lead to the formation of two different regioisomers, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov Another approach is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. The reaction typically proceeds via an initial attack of the pyrazole's amino group, followed by cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro-1H-pyrazolo[3,4-b]pyridine. mdpi.comnih.gov Omitting the chlorinating agent can result in a 4-hydroxy substituted product, which is analogous to the C3-ol moiety in the target molecule. mdpi.com

More advanced methods for related pyrazolo[4,3-b]pyridines have been developed starting from readily available 2-chloro-3-nitropyridines. These syntheses proceed through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, ultimately leading to the fused pyrazole (B372694) ring. nih.gov Such multi-step sequences highlight the complexity and versatility in assembling these bicyclic systems.

Nucleophilic Aromatic Substitution Reactions of the C4-Bromine Moiety

The bromine atom at the C4 position of the pyrazolo[4,3-c]pyridine ring is a key functional group that enables a wide range of transformations, primarily through palladium-catalyzed cross-coupling reactions and, under certain conditions, direct nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the pyrazolo[4,3-c]pyridine scaffold, these reactions allow for the introduction of diverse substituents at the C4 position, which is crucial for modulating the compound's biological activity.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. libretexts.org For related heterocyclic systems like 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, the Suzuki-Miyaura reaction has been successfully employed to introduce a variety of aryl and heteroaryl groups at the C3 position. nih.govrsc.org Optimization of these reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields and prevent side reactions like debromination. nih.gov In a study on 5-halo-1H-pyrazolo[3,4-c]pyridines, a closely related isomer, the C-3 position was first subjected to borylation, followed by a Suzuki-Miyaura coupling with an aryl halide to install the desired substituent. rsc.org This two-step sequence demonstrates a versatile method for functionalizing the pyrazole ring of the scaffold.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. libretexts.org It is one of the most effective methods for introducing nitrogen-based substituents onto aromatic and heteroaromatic rings. nih.gov Studies on 4-bromo-1H-1-tritylpyrazole have shown that palladium-catalyzed amination proceeds smoothly with aryl or bulky alkylamines. nih.govresearchgate.netresearchgate.net For the closely related 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold, Buchwald-Hartwig amination has been successfully used to introduce various amines at the C5 position, demonstrating the utility of this reaction for functionalizing the pyridine (B92270) part of the ring system. rsc.org

Catalyst / LigandAmineSolventTemperature (°C)Yield (%)Reference
Pd(dba)₂ / tBuDavePhosPiperidine (B6355638)Xylene160 (MW)60 nih.govresearchgate.net
Pd(dba)₂ / tBuDavePhosMorpholineXylene160 (MW)67 nih.govresearchgate.net
Pd(dba)₂ / tBuDavePhosBenzylamineToluene11085 nih.gov
Pd(dba)₂ / tBuDavePhosAniline (B41778)Toluene11095 nih.gov
Table 1: Examples of Buchwald-Hartwig amination on the analogous 4-bromo-1H-1-tritylpyrazole system.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.org Its application has been demonstrated in the functionalization of the 1H-pyrazolo[3,4-c]pyridine core, where selective metalation at the C7 position followed by transmetalation to a zinc species (ZnCl₂) and subsequent Negishi cross-coupling allowed for the introduction of various groups. rsc.org This showcases a powerful vector for derivatization on the pyridine ring of the scaffold.

Direct Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the pyrazolo[4,3-c]pyridine system, the electron-deficient nature of the pyridine ring can facilitate such reactions at positions C4 and C7. However, the C4-bromo group is not as readily displaced as a C4-fluoro or C4-chloro substituent in some activated pyridine systems. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction's success. For direct displacement of the C4-bromine on 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, strong nucleophiles and potentially elevated temperatures would likely be required.

Electrophilic Substitution Reactions on the Pyrazolo[4,3-c]pyridine Scaffold

The reactivity of the pyrazolo[4,3-c]pyridine scaffold towards electrophilic substitution is complex due to the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. The pyridine ring itself is generally resistant to electrophilic attack due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to a Lewis acid catalyst under reaction conditions, further deactivating the ring. youtube.comyoutube.com When substitution does occur on an unsubstituted pyridine, it typically directs to the C3 (meta) position. youtube.comyoutube.com

Conversely, the pyrazole ring is electron-rich and more susceptible to electrophilic attack. In the fused system, the position of substitution will be determined by the interplay of these electronic effects and the reaction conditions. For related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions such as bromination and nitration have been shown to occur on the pyrimidine (B1678525) ring. researchgate.net It is plausible that electrophilic attack on the this compound scaffold could occur at the electron-rich pyrazole ring, although the pyridine nitrogen's deactivating influence may affect regioselectivity.

Functionalization and Derivatization of the C3-Hydroxyl Group

The C3-hydroxyl group provides another key site for derivatization, allowing for the synthesis of ethers and esters. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological function.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. In a study on the related 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, O-alkylation was successfully achieved by reacting the hydroxyl compound with various alkylating agents (e.g., methyl iodide, propargyl bromide) in the presence of a base. nih.gov This demonstrates a reliable method for preparing a library of ether derivatives from a parent hydroxyl-substituted pyrazolopyrimidine.

Esterification: Standard esterification procedures can be applied to the C3-hydroxyl group. This can be achieved through reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (like pyridine or triethylamine), or through a Fischer esterification with a carboxylic acid under acidic catalysis. In one example involving a pyrazole derivative, an esterification reaction was a key step in the synthesis of N-substituted pyrazoles. mdpi.com These reactions allow for the introduction of a wide range of ester functionalities, further expanding the chemical space for biological screening.

Oxidation and Reduction Transformations

Oxidation: The pyrazolo[4,3-c]pyridine core is susceptible to oxidation at several positions. The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further functionalization, for instance, through C3-selective hydroxylation via photochemical valence isomerization. acs.org

The pyrazol-3-ol moiety can also undergo oxidation. Depending on the reaction conditions and the oxidizing agent, this can lead to the formation of a pyrazole-3,4-dione or ring-cleavage products. For example, the oxidation of 2-(pyrazol-3-yl)ethanol with potassium permanganate (B83412) has been shown to yield a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. researchgate.net In the context of this compound, strong oxidation would likely lead to complex mixtures of products due to the multiple reactive sites. The use of milder, more selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in the presence of pyrazole, has been effective for the selective oxidation of allylic alcohols and could potentially be adapted for the controlled oxidation of the hydroxyl group in the target molecule. acs.orgwiley-vch.de

Reduction: The reduction of this compound can proceed via several pathways. The bromo substituent can be removed through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) are commonly employed for the hydrodehalogenation of bromo-N-heterocycles. wikipedia.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide formed.

The pyridine ring itself can be reduced to a piperidine ring under more forcing hydrogenation conditions, often requiring high pressure and temperature, and catalysts like platinum oxide (PtO2). researchgate.netresearchgate.net The choice of solvent and catalyst is crucial for achieving selective reduction. For instance, the hydrogenation of bromopyridine derivatives can be directed to either debromination or ring reduction by careful selection of the catalyst and additives. researchgate.net

The pyrazole ring is generally more resistant to reduction than the pyridine ring. However, under very harsh conditions, reduction of the pyrazole ring is also possible.

Reactivity of the Pyrazole N-H Proton

The pyrazole N-H proton of this compound is acidic and can be readily deprotonated with a suitable base, paving the way for various N-functionalization reactions.

N-alkylation and N-acylation are fundamental transformations for modifying the properties of pyrazole-containing compounds. The regioselectivity of these reactions on the pyrazolo[4,3-c]pyridine core is a key consideration, as alkylation can occur at either the N-1 or N-2 position of the pyrazole ring.

N-Alkylation: The alkylation of pyrazoles is typically carried out by treating the N-H pyrazole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The regioselectivity of N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. In many cases, a mixture of N-1 and N-2 alkylated isomers is obtained. For pyrazolo[3,4-c]pyridines, selective N-1 or N-2 functionalization can often be achieved through carefully chosen protecting group strategies and reaction conditions. nih.gov

N-Acylation: N-acylation is generally more straightforward than N-alkylation and often proceeds with higher regioselectivity. Acylating agents such as acid chlorides or anhydrides react readily with the pyrazole nitrogen in the presence of a base like pyridine or triethylamine.

SubstrateReagentConditionsProduct(s)YieldReference
5-Halo-1H-pyrazolo[3,4-c]pyridineSEM-ClNaH, DMFN1-SEM and N2-SEM protectedVariable nih.gov
DiarylpyrazoleAlkyl halideBaseN-alkylated pyrazoleGood to excellent
3-Bromo-1H-pyrazoleAlkyl halideBaseN-alkylated bromopyrazole- acs.org

This compound can exist in several tautomeric forms. Besides the annular tautomerism of the pyrazole ring (1H and 2H forms), the 3-hydroxy group introduces the possibility of keto-enol tautomerism, leading to the corresponding pyrazolin-3-one form.

Studies on related 1-substituted pyrazol-3-ols have shown that the 1H-pyrazol-3-ol form is the predominant tautomer in both the solid state and in solution. nih.gov In nonpolar solvents, these molecules tend to form dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like nitrogen (N-2) of another. nih.gov In polar, hydrogen-bond accepting solvents like DMSO, these dimers are disrupted, and the monomeric 1H-pyrazol-3-ol form prevails. nih.gov

The predominance of the 3-hydroxy tautomer has a significant impact on its reactivity. For instance, in alkylation reactions, the reaction is expected to occur primarily on the pyrazole nitrogen rather than the oxygen of the hydroxyl group, especially when the nitrogen is deprotonated first. This is a crucial consideration for the selective functionalization of this compound.

Photochemical Transformations of Pyrazolo[4,3-c]pyridines

The photochemistry of this compound is expected to be rich and varied, drawing from the photochemical reactivity of its constituent parts: the pyrazole ring, the pyridine ring, and the bromo substituent.

The bromo substituent is a key chromophore and can undergo photolytic cleavage of the C-Br bond. This can lead to the formation of a pyridyl radical, which can then participate in a variety of reactions, including hydrogen abstraction to yield the debrominated product, or addition to other molecules. byjus.com The photochemistry of bromo-purine nucleobases has been studied, revealing plasmon-driven dehalogenation reactions. acs.org

The pyridine ring itself can undergo photochemical transformations. For instance, pyridine N-oxides can undergo photochemical valence isomerization to afford 3-hydroxypyridines. acs.org Pyridines can also participate in photochemical functionalization reactions via the formation of pyridinyl radicals under single-electron transfer conditions. acs.org

The fused pyrazole ring can also be photochemically active. Photochemical bromination of pyrazolin-5-ones with N-bromosuccinimide has been reported. researchgate.net Furthermore, pyrazole derivatives can undergo photochemical rearrangements to form imidazoles. nih.gov Photocatalyzed cycloaddition reactions involving pyrazoles have also been developed, leading to the synthesis of complex heterocyclic systems. acs.org

Given the combination of these functionalities in this compound, irradiation with UV or visible light could potentially lead to a range of products arising from dehalogenation, isomerization, ring-opening, or cycloaddition reactions. The specific outcome would depend on the wavelength of light used, the solvent, and the presence of any photosensitizers or other reactants.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in solution. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, allowing for a definitive structural assignment.

A pivotal aspect of the NMR analysis of this compound is the investigation of its tautomeric forms. Pyrazol-3-ols can exist in equilibrium with their pyrazolone (B3327878) tautomers. In the case of this compound, this equilibrium would be between the -ol form and the corresponding keto form, 4-Bromo-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one. The predominant tautomer in solution is influenced by factors such as the solvent, temperature, and pH. Comparative NMR studies with "fixed" derivatives, where the hydroxyl or amine protons are replaced by a methyl group, are often employed to unequivocally identify the major tautomeric form present under specific conditions. uni.lu

In nonpolar solvents, pyrazol-3-ol derivatives often exist as hydrogen-bonded dimers, which can influence the observed chemical shifts. uni.lu For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts of these protons are influenced by the bromine substituent and the fused ring system.

Expected ¹H NMR Data:

The precise chemical shifts for this compound are not widely published; however, based on data from analogous pyrazolo[3,4-b]pyridine derivatives, the aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. researchgate.net The N-H proton of the pyrazole ring would likely present as a broad singlet at a downfield chemical shift, potentially above δ 10 ppm, which is characteristic for such protons and its position can be solvent-dependent. The O-H proton signal would also be a broad singlet, and its observation can be confirmed by D₂O exchange experiments.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms in the heterocyclic rings are expected to resonate in the aromatic region (approximately δ 100-160 ppm). The carbon bearing the bromine atom (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shift of the C3 carbon would be particularly indicative of the predominant tautomeric form, with a more downfield shift expected in the pyrazolone form compared to the pyrazol-3-ol form. Studies on related 4-bromopyrazoles have shown the C4 carbon resonance to be around δ 95 ppm. researchgate.net

Interactive Table of Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
H (Pyridine ring)7.0 - 8.5d, sDependent on position
N1-H (Pyrazole ring)>10br sSolvent dependent
O-HVariablebr sD₂O exchangeable
C3150 - 165Sensitive to tautomerism
C490 - 100
Other Aromatic C110 - 150

Note: The data presented are predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₆H₄BrN₃O), HRMS would provide an exact mass measurement that corresponds to its calculated molecular weight.

The predicted monoisotopic mass for the neutral molecule is approximately 212.95 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed with a predicted m/z of approximately 213.96. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Adducts

Adduct Predicted m/z
[M+H]⁺213.9644
[M+Na]⁺235.9463
[M-H]⁻211.9488

Data based on predictions for the closely related 4-bromo-1H-pyrazolo[4,3-c]pyridine, adjusted for the hydroxyl group. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely proceed through several key pathways. Initial fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO) from the pyrazolone tautomer or the loss of a bromine radical (•Br). Subsequent fragmentation of the heterocyclic core would lead to further characteristic ions. The study of fragmentation patterns in related pyrazole compounds indicates that the loss of HCN from the pyrazole ring is a common fragmentation pathway. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

For this compound, the presence of the N-H group on the pyrazole ring and the pyridine nitrogen, as well as the hydroxyl group at the C3 position, allows for the formation of robust hydrogen-bonding networks. It is highly probable that this compound would crystallize to form dimers, trimers, or even polymeric chains in the solid state. For instance, 4-bromo-1H-pyrazole is known to form trimeric assemblies through N-H···N hydrogen bonds. nih.gov The additional hydroxyl group in this compound could participate in further hydrogen bonding, potentially leading to more complex and stable crystalline lattices.

A definitive crystal structure would precisely determine bond lengths, bond angles, and the planarity of the fused ring system. It would also confirm the dominant tautomeric form in the solid state, which is often the less soluble and more stable form.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques would provide clear evidence for its key structural features.

The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding in the solid state. The C=O stretching vibration of the pyrazolone tautomer, if present, would typically appear as a strong band in the region of 1700-1650 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H / N-HStretching3400 - 3200Broad, Medium-Strong
C=O (keto form)Stretching1700 - 1650Strong
C=N / C=CRing Stretching1600 - 1450Medium-Strong
C-HAromatic Stretching3100 - 3000Weak-Medium
C-BrStretching< 700Medium

Note: These are generalized predictions. The exact positions and intensities of the bands can be influenced by the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy for Chirality Assessment (if relevant for derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit a response in chiroptical spectroscopy techniques such as Circular Dichroism (CD). However, this section becomes highly relevant when considering derivatives of this scaffold.

If a chiral center is introduced into a derivative of this compound, for example, by the addition of a chiral substituent at the N1 or N2 position of the pyrazole ring, the resulting enantiomers would be optically active. Chiroptical spectroscopy would then be an essential tool for distinguishing between these enantiomers and for studying their absolute configuration and conformational properties in solution. The chromophoric pyrazolopyridine core would likely give rise to distinct Cotton effects in the CD spectrum, which would be sensitive to the stereochemistry of the molecule. For instance, chiral derivatives of 4-bromo-1H-pyrazole have been synthesized and would be amenable to such analysis. bldpharm.com

Computational Chemistry and Theoretical Studies of 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and stability of complex molecules. DFT calculations are instrumental in determining key properties such as molecular geometry, charge distribution, and frontier molecular orbital energies, which collectively govern the molecule's reactivity and stability. researchgate.netacs.org

For pyrazole (B372694) derivatives, DFT studies, often employing the B3LYP level of theory, have been successfully used to establish molecular geometries and understand electronic properties. researchgate.net The insights from these calculations are crucial for predicting the molecule's behavior in various chemical environments. The stability of related pyrazolo[3,4-b]pyridine derivatives has been analyzed using DFT, revealing how structural modifications influence their thermodynamic properties. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyrazole Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital; indicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability. researchgate.net
Dipole Moment3.2 DIndicates the overall polarity of the molecule.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values for 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol would require specific calculations.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition States

Quantum chemical calculations are pivotal in mapping out reaction pathways and identifying transition state structures. researchgate.netrsc.orgnih.gov These calculations allow for the exploration of reaction mechanisms at a molecular level, providing energy profiles that can predict the feasibility and kinetics of a given transformation. researchgate.netelsevierpure.com

Methods such as intrinsic reaction coordinate (IRC) calculations are employed to trace the path from a transition state to the reactants and products, confirming the calculated transition structure connects the intended species. nih.gov For complex reactions, automated reaction path exploration methods can be used to construct a network of possible reaction pathways. researchgate.net The study of related heterocyclic systems has demonstrated the power of these methods in predicting regioselectivity and understanding the influence of substituents on reaction outcomes. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from first principles, providing a valuable tool for structural elucidation and characterization. Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

For instance, DFT calculations have been used to predict the vibrational frequencies of pyrazole derivatives, with the results showing good agreement with experimental data. researchgate.netresearchgate.net Similarly, Gauge-Including Atomic Orbital (GIAO) calculations can provide accurate predictions of NMR chemical shifts, which is particularly useful in distinguishing between different isomers or tautomers. researchgate.net The predicted spectra can be compared with experimental data to confirm the molecular structure.

Molecular Modeling of Tautomeric Forms and Isomeric Stability

The potential for tautomerism is a key feature of many heterocyclic compounds, including pyrazolo[4,3-c]pyridines. researchgate.net Molecular modeling, particularly using DFT calculations, is a powerful tool to investigate the relative stabilities of different tautomeric forms and isomers.

For substituted pyrazoles, it has been shown that the position of substituents can significantly influence the tautomeric equilibrium. mdpi.com DFT calculations can accurately predict the energy differences between tautomers, thereby identifying the most stable form in the gas phase or in solution. researchgate.netmdpi.com These studies have revealed that for 3(5)-substituted pyrazoles, electron-donating groups tend to favor the C3 configuration, while electron-withdrawing groups stabilize the C5 position. mdpi.com

Table 2: Calculated Relative Energies of Tautomers for a Generic Pyrazolopyridine System

TautomerRelative Energy (kcal/mol)Predicted Population (%)
Tautomer A (OH form)0.095.2
Tautomer B (NH-keto form)2.54.8

Note: This table presents hypothetical data to illustrate the type of information obtained from such studies. Specific calculations for this compound are required for accurate values.

Conformational Analysis via Computational Methods

The three-dimensional shape, or conformation, of a molecule is crucial to its biological activity and physical properties. Computational methods provide a means to explore the potential energy surface of a molecule and identify its stable conformations. youtube.comyoutube.comyoutube.com

For substituted cyclic systems, such as pyrazolopyridines, different ring conformations and substituent orientations are possible. youtube.comyoutube.com Computational analysis can determine the relative energies of these conformers, highlighting the most stable arrangements. For monosubstituted cyclohexanes, for example, it is well-established that the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. youtube.com Similar principles apply to more complex heterocyclic systems, where computational analysis can predict the preferred conformation.

Investigation of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and π-π stacking, play a critical role in determining the structure and properties of molecular solids and biological systems. chemrxiv.orgnih.govacs.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can identify and characterize these weak interactions. chemrxiv.org

In nitrogen-rich heterocyclic compounds, N···H interactions are often the principal type of intermolecular contact. nih.gov For pyrazole derivatives, studies have shown the formation of hydrogen-bonded dimers and other aggregates. researchgate.net The analysis of electrostatic potential surfaces can reveal the regions of a molecule most likely to participate in hydrogen bonding. chemrxiv.org Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, induction, dispersion, and exchange components, providing a deeper understanding of the nature of the non-covalent bonds. chemrxiv.org

Role of 4 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Heterocyclic Systems

The pyrazolo[4,3-c]pyridine core is a recognized building block for more elaborate heterocyclic structures. The presence of the bromine atom in 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol offers a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This functionality allows for the fusion of additional rings or the introduction of complex side chains, leading to the generation of novel polycyclic systems.

General synthetic strategies for analogous pyrazolo[4,3-c]pyridine cores often involve the condensation of a dienamine with various amines. For instance, the reaction of a dienamine with amines containing sulfonamide fragments has been shown to efficiently produce the pyrazolo[4,3-c]pyridine skeleton. mdpi.comnih.gov This approach highlights the potential for constructing a wide array of derivatives by varying the amine component.

The reactivity of the pyrazolo[4,3-c]pyridine scaffold is further demonstrated by its ability to undergo selective functionalization at multiple positions. For example, in related 5-halo-1H-pyrazolo[3,4-c]pyridines, selective metalation and subsequent reactions with electrophiles have been achieved at the C-7 position, while the C-5 position is amenable to Buchwald-Hartwig amination. rsc.orgrsc.org Such selective transformations, if applicable to the this compound system, would provide a powerful toolkit for the synthesis of intricate heterocyclic molecules.

A plausible synthetic pathway to functionalized pyrazolo[4,3-c]pyridines is outlined below:

Starting MaterialReagents and ConditionsIntermediate/Product
Dimethyl acetonedicarboxylateTwo-step procedureDienamine
DienamineVarious amines (e.g., with sulfonamide fragments), Reflux in methanolSubstituted pyrazolo[4,3-c]pyridines

This table illustrates a general route that could be adapted for the synthesis of derivatives of this compound, underscoring its role as a foundational precursor.

Scaffold for the Development of New Chemical Libraries

The structural attributes of this compound make it an ideal scaffold for the construction of chemical libraries for high-throughput screening. A scaffold in medicinal chemistry provides a core structure upon which a variety of substituents can be systematically introduced to explore the chemical space and identify compounds with desired biological activities.

The pyrazolo[4,3-c]pyridine framework has been successfully employed as a scaffold for the development of inhibitors for various biological targets. For example, derivatives of this scaffold have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is a potential therapeutic target for trypanosomal infections. acs.org Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors, demonstrating the versatility of this scaffold in targeting different enzyme classes. nih.govnih.gov

The development of a chemical library based on the this compound scaffold could involve a series of parallel reactions where the bromine atom and the hydroxyl group are modified with a diverse set of building blocks. This would generate a library of compounds with varied physicochemical properties, increasing the probability of discovering novel bioactive molecules.

Building Block in Academic Medicinal Chemistry Research (emphasizing chemical transformations to new compounds)

In academic medicinal chemistry research, this compound serves as a versatile building block for the synthesis of new compounds with potential therapeutic applications. The strategic placement of the bromo and hydroxyl groups allows for a range of chemical transformations to create novel derivatives.

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino substituents, allowing for the fine-tuning of the electronic and steric properties of the molecule. The hydroxyl group at the 3-position can be a site for etherification, esterification, or conversion to other functional groups, further expanding the diversity of accessible compounds.

Research on related pyrazolo[4,3-c]pyridines has demonstrated the feasibility of such transformations. For instance, N-alkylation reactions at the pyrazole (B372694) nitrogen have been used to introduce various substituents. acs.org The synthesis of pyrazolo[4,3-c]pyridine sulfonamides involved the condensation of a dienamine with different amines containing sulfonamide fragments, showcasing the modification of the pyridine (B92270) part of the scaffold. mdpi.comnih.gov

An example of the types of chemical transformations that could be applied to this compound is presented in the following table:

Reaction TypeReagents and ConditionsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-1H-pyrazolo[4,3-c]pyridin-3-ol
Buchwald-Hartwig AminationAmine, Pd catalyst, base4-Amino-1H-pyrazolo[4,3-c]pyridin-3-ol
EtherificationAlkyl halide, base3-Alkoxy-4-bromo-1H-pyrazolo[4,3-c]pyridine
N-AlkylationAlkyl halide, base1-Alkyl-4-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

These transformations highlight the utility of this compound as a versatile starting material for generating a wide range of new chemical entities for biological evaluation.

Potential Applications in Materials Science (as a chemical component for novel materials)

While the primary focus of research on pyrazolo[4,3-c]pyridines has been in the area of medicinal chemistry, their unique electronic and structural properties suggest potential applications in materials science. The fused aromatic system of the pyrazolo[4,3-c]pyridine core can exhibit interesting photophysical properties, such as fluorescence, which could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, or imaging agents.

The ability to functionalize the this compound scaffold at multiple positions allows for the tuning of its electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions at the 4-position could modulate the emission wavelength and quantum yield of the molecule.

Furthermore, the pyrazolo[4,3-c]pyridine core could serve as a building block for the synthesis of novel polymers or coordination complexes with interesting material properties. The nitrogen atoms in the heterocyclic system can act as ligands for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with applications in catalysis, gas storage, or sensing. Although specific research in this area for this compound is not yet reported, the inherent properties of the pyrazolopyridine scaffold suggest a promising avenue for future exploration in materials science.

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving cyclization and bromination. For example, a pyrazolo-pyridine core can be formed by reacting hydrazine derivatives with substituted pyridine aldehydes under controlled heating (110°C for 16 hours), followed by bromination using bromine or N-bromosuccinimide (NBS) in acidic conditions . Optimization includes adjusting stoichiometric ratios (e.g., 8.0 equivalents of hydrazine) and solvent systems (e.g., dimethylformamide for Boc protection). Monitoring via TLC and HPLC ensures intermediate purity, with yields improved by recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns. For instance, aromatic protons in the pyrazole ring appear as distinct singlets (~δ 8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 213.03 for C6_6H5_5BrN4_4) and isotopic patterns from bromine .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .
  • Storage: Keep in airtight containers under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding patterns be resolved for this compound?

Contradictions often arise from polymorphism or solvent-dependent packing. Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R22_2^2(8) motifs) . High-resolution data (≤ 0.8 Å) collected at synchrotron facilities improves accuracy. Computational modeling (DFT or MD simulations) complements experimental data to predict stable conformers .

Q. What strategies enhance the biological activity of pyrazolo[4,3-c]pyridine derivatives in kinase inhibition studies?

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., Br at C4) to improve ATP-binding pocket affinity .
  • Scaffold Modification: Replace the hydroxyl group with bioisosteres (e.g., methylsulfonyl) to optimize pharmacokinetics .
  • In Silico Screening: Docking studies (AutoDock Vina) prioritize derivatives with low binding energies (< −8 kcal/mol) .

Q. How can reaction mechanisms for bromination at the C4 position be validated experimentally?

  • Isotopic Labeling: Use 81^{81}Br-labeled reagents to track regioselectivity via MS/MS fragmentation .
  • Kinetic Studies: Monitor bromination rates under varying temperatures (25–80°C) and acid concentrations (e.g., HBr vs. H2_2SO4_4) to identify rate-determining steps .
  • Computational Analysis: Transition-state modeling (Gaussian 16) identifies intermediates, with activation energies compared to experimental data .

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Flow Chemistry: Continuous reactors minimize side reactions (e.g., di-bromination) and improve heat dissipation .
  • Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bromine selectively, avoiding excess reagent use .
  • DoE (Design of Experiments): Taguchi orthogonal arrays optimize parameters (temperature, pH, catalyst loading) to maximize yield (≥85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.